1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring and a chlorinated ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the chlorinated ethylamino group. Common synthetic routes may include:
Step 1: Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Step 2: Introduction of the oxolan ring via nucleophilic substitution reactions.
Step 3: Chlorination of the ethylamino group using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorinated ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce hydroxyl-containing derivatives.
Scientific Research Applications
1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione .
- **N-{[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-2-furamide .
Uniqueness
1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structural features, such as the chlorinated ethylamino group and the oxolan ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H18ClN3O4 |
---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18ClN3O4/c1-7-6-16(12(19)15-11(7)18)10-4-8(17)9(20-10)5-14-3-2-13/h6,8-10,14,17H,2-5H2,1H3,(H,15,18,19)/t8-,9+,10+/m0/s1 |
InChI Key |
UCKKEWXBLRSASW-IVZWLZJFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNCCCl)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNCCCl)O |
Origin of Product |
United States |
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